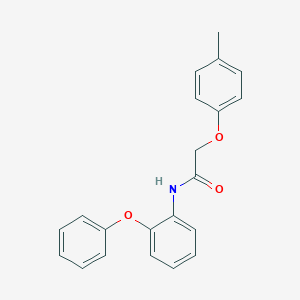
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide, also known as MPAA, is a chemical compound that has been identified as a potential therapeutic agent for various diseases. This compound has gained significant attention due to its unique molecular structure and promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. Additionally, 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit significant pharmacological effects at relatively low concentrations. However, there are also limitations to using 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide. Another area of research is the investigation of the potential use of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide in the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide and to identify potential drug targets for this compound. Finally, the potential use of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide in combination with other drugs or therapies should also be explored.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline and 4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H19NO3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19NO3/c1-16-11-13-17(14-12-16)24-15-21(23)22-19-9-5-6-10-20(19)25-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23) |
Clé InChI |
BOQJRKKILMZEQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



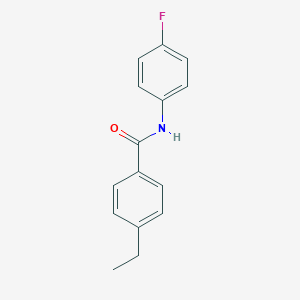
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)

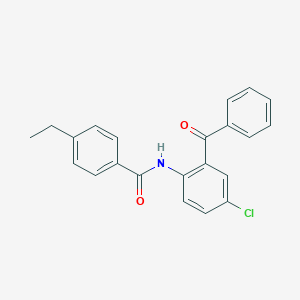
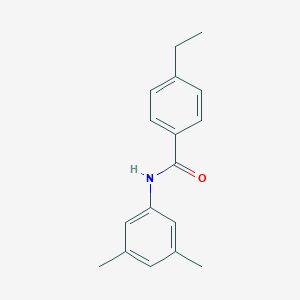



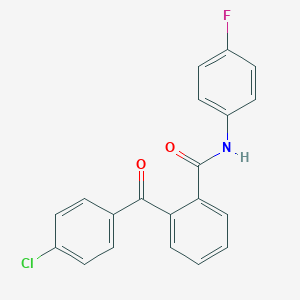
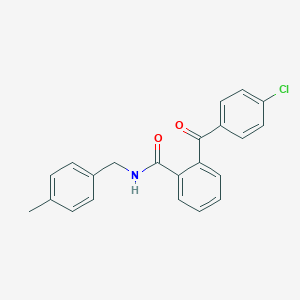

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)